molecular formula C11H15NO2S B2709719 isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 350990-01-1

isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2709719
CAS No.: 350990-01-1
M. Wt: 225.31
InChI Key: XZWMTXCBDWFWIP-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a bicyclic thiophene derivative featuring a cyclopentane ring fused to a thiophene moiety. The compound contains a 2-amino substituent and an isopropyl ester group at the 3-position (CAS: 350990-01-1, ). Its molecular formula is C₁₁H₁₅NO₂S, with a molecular weight of 225.31 g/mol (estimated based on structural analogs) . Its synthesis typically involves cyclocondensation reactions using cyclopentanone, sulfur, and cyanoacetate esters under basic conditions .

Properties

IUPAC Name

propan-2-yl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-6(2)14-11(13)9-7-4-3-5-8(7)15-10(9)12/h6H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWMTXCBDWFWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the reaction of cyclopentanone with appropriate reagents to form the desired thiophene derivative. One common method involves the use of cyclopentanone, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction mixture is heated to around 45°C with stirring for several hours, followed by cooling and recrystallization from ethanol to obtain the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with lithium aluminum hydride can produce the thiol derivative.

Scientific Research Applications

Chemistry

Isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications that can lead to the development of new materials with desirable properties .

Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been evaluated for its biological activities, showing promise in inhibiting the growth of certain bacterial strains and cancer cell lines .

Key Findings:

  • In vitro studies demonstrated a significant reduction in cell viability in cancer cell lines treated with the compound.
  • The compound's mechanism of action may involve interaction with specific molecular targets, potentially inhibiting enzymes or receptors crucial for tumor growth .

Medicinal Chemistry

The compound is being investigated as a potential pharmaceutical intermediate or active ingredient in drug development. Its structural characteristics make it suitable for modifications that could enhance its therapeutic efficacy .

Anticancer Activity

A study conducted on MCF-7 breast cancer cells treated with this compound showed a reduction in cell viability by approximately 26.86% , suggesting robust anticancer properties . Further research is needed to elucidate the exact pathways through which this compound exerts its effects.

Antimicrobial Properties

In another study, the compound was tested against various bacterial strains, demonstrating significant antimicrobial activity. The diameter of inhibition zones was measured to assess efficacy, revealing promising results that warrant further investigation into its potential as an antimicrobial agent .

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for heterocyclic compoundsFacilitates synthesis of complex molecules
Biological ActivityAntimicrobial and anticancer propertiesSignificant reduction in cancer cell viability
Medicinal ChemistryPotential pharmaceutical intermediateOngoing research into therapeutic applications

Mechanism of Action

The mechanism of action of isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

The structural and functional analogs of isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate differ primarily in ester substituents and ring size. Below is a detailed comparison:

Ester Substituent Variations
Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Methyl C₉H₁₁NO₂S 197.25 170–174 Intermediate for heterocyclic synthesis
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Ethyl C₁₀H₁₃NO₂S 211.28 Not reported Anticancer agent precursor
Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Propyl C₁₁H₁₅NO₂S 225.31 Not reported Structural analog with 0.98 similarity
This compound Isopropyl C₁₁H₁₅NO₂S 225.31 Not reported Higher lipophilicity than methyl/ethyl analogs

Key Observations :

  • Steric Effects : The branched isopropyl group may hinder reactions at the 3-position, requiring optimized conditions for derivatization .
  • Synthetic Yield: Ethyl and methyl esters are more commonly reported, likely due to the commercial availability of their cyanoacetate precursors .
Ring Size Variations
Compound Name Ring Size Molecular Formula Molecular Weight (g/mol) Similarity Score Notes
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Cyclohepta C₁₃H₁₇NO₂S 253.34 0.99 Larger ring reduces strain but increases molecular weight
Isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Cyclohepta C₁₄H₁₉NO₂S 267.37 0.99 Potential for altered bioactivity due to ring flexibility
This compound Cyclopenta C₁₁H₁₅NO₂S 225.31 1.00 (Reference) Compact structure favors rigid binding in enzyme pockets

Key Observations :

  • Ring Strain : Cyclopenta derivatives exhibit higher ring strain, which may enhance reactivity in substitution reactions .
  • Biological Activity : The smaller cyclopenta ring is preferred in kinase inhibitors due to its planar geometry, whereas cyclohepta analogs may target larger binding sites .
Functional Derivatives
  • 2-Thioureido Derivatives: Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: Not reported) shows antifungal activity, highlighting the importance of the 2-amino group for functionalization .
  • Tetrazolyl Derivatives: Ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a precursor to thienotriazolopyrimidines with anticancer activity .

Biological Activity

Isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 350990-01-1) is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.

  • Molecular Formula : C₁₁H₁₅NO₂S
  • Molecular Weight : 225.31 g/mol
  • IUPAC Name : this compound
  • Hazard Classification : Irritant

Biological Activity Overview

This compound has been studied for various biological activities, including anticonvulsant and antidepressant effects. Its structural characteristics suggest potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

  • Neurotransmitter Modulation : The compound is believed to influence neurotransmitter release and reuptake mechanisms, particularly serotonin and norepinephrine.
  • Ion Channel Interaction : Some studies suggest that it may interact with ion channels involved in neuronal excitability, contributing to its anticonvulsant properties.

Anticonvulsant Activity

A study conducted by indicated that derivatives of cyclopenta[b]thiophene compounds exhibit significant anticonvulsant activity. The mechanism involves modulation of GABAergic transmission, which is crucial for controlling seizures.

Antidepressant Effects

Research highlighted in the same study suggests that the compound may also exhibit antidepressant-like effects in animal models. This activity is likely mediated through the enhancement of serotonergic and noradrenergic neurotransmission.

Case Studies

StudyFocusFindings
Anticonvulsant ActivityDemonstrated significant reduction in seizure frequency in rodent models.
Antidepressant ActivityShowed improvement in depressive behaviors in forced swim tests compared to control groups.

Comparative Analysis

The biological activity of this compound can be compared with other compounds within the same class:

CompoundAnticonvulsant ActivityAntidepressant Activity
This compoundYesYes
Other Cyclopenta DerivativesVariableSome show similar effects

Q & A

Q. What are the standard synthetic routes for isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

  • Methodology : The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A common approach involves refluxing precursors in ethanol with catalytic glacial acetic acid (e.g., for Schiff base derivatives) . Alternative routes use elemental sulfur and triethylamine under reflux to introduce thiophene rings, followed by esterification .
  • Key Considerations :
  • Solvent choice (e.g., ethanol vs. 1,4-dioxane) impacts reaction efficiency.

  • Catalysts like acetic acid or triethylamine influence reaction kinetics and yield.

    | Synthetic Method Comparison |
    |----------------------------------|------------------------------------------|
    | Catalyst | Glacial acetic acid / Triethylamine |
    | Reaction Time | 5 hours (Schiff base) vs. 1 hour (thiophene core) |
    | Key Precursors | 2-amino derivatives + aryl aldehydes or sulfur |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substituent positions and confirms cyclopenta[b]thiophene scaffold integrity .
  • HRMS/LC-MS : Validates molecular weight and purity (>95%) .
    • Critical Note : Solvent selection (e.g., DMSO-d₆ vs. CDCl₃) affects peak splitting in NMR; impurities from incomplete recrystallization may obscure signals .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a scaffold for bioactive derivatives. For example:
  • Antimicrobial Activity : Thioureido derivatives exhibit antifungal/antibacterial effects via membrane disruption or enzyme inhibition .
  • Anticancer Potential : Analogues like ethyl-2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate show activity in cytotoxicity assays .
    • Experimental Design :
  • In vitro Assays : MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains .
  • Molecular Docking : Predict interactions with targets like dihydrofolate reductase .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield under varying catalytic conditions?

  • Methodology :
  • Catalyst Screening : Compare glacial acetic acid (proton donor) vs. triethylamine (base) in nucleophilic substitution. Acetic acid may enhance imine formation in Schiff bases , while triethylamine accelerates sulfur incorporation .
  • Reaction Monitoring : Use TLC or in situ IR to track intermediate formation. Adjust reflux time (e.g., 1–5 hours) to minimize side products .
    • Data-Driven Optimization :
  • A 10% increase in triethylamine concentration improved yields from 65% to 78% in analogous thiophene syntheses .

Q. How should contradictory biological activity data between studies be analyzed?

  • Methodology :
  • Source Analysis : Compare assay conditions (e.g., bacterial strain variability, incubation time) .
  • Structural Variants : Subtle changes (e.g., isopropyl vs. ethyl ester) alter bioavailability. For example, ethyl esters showed higher cytotoxicity than methyl analogues in spirocyclic derivatives .
    • Case Study :
  • A Schiff base derivative exhibited MIC = 8 µg/mL against S. aureus in one study but was inactive in another . Possible factors: purity differences (95% vs. 99%) or solvent choice in stock solutions.

Q. What computational methods are recommended to predict the bioactivity of derivatives?

  • Methodology :
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
  • Docking Simulations : Use AutoDock Vina to assess binding to C. albicans CYP51 (lanosterol demethylase) .
    • Validation :
  • Predicted binding energies for thioureido derivatives matched experimental IC₅₀ trends within ±0.5 kcal/mol .

Q. What strategies resolve discrepancies in NMR data during characterization?

  • Methodology :
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .
  • COSY/NOESY : Assign overlapping proton signals in dihydro-cyclopenta systems .
    • Case Example :
  • A ¹³C NMR signal at δ 165 ppm (C=O) shifted to δ 168 ppm in D₂O due to hydrogen bonding, confirming ester group assignment .

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